Synthetic Intermediate Status: Exclusive Role as Formula (D) Intermediate in Vps34 Inhibitor Pathway Versus 7-H, 7-Me, and 7-NH2 Analogs
The Sanofi FR2969612A1 patent explicitly claims 7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one as the compound of formula (D), a designated intermediate for preparing Vps34-inhibitory dihydro-1H-imidazo[1,2-a]pyrimidin-5-one final compounds [1]. This intermediate status is unique; the unsubstituted 2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one (CAS 856429-27-1, MW 137.14), the 7-methyl analog (CAS 41899-16-5, MW 151.17), and the 7-amino analog (CAS 123220-59-7, MW 152.15) are not cited as intermediates in this patent family, and patent FR2969612A1 further specifies the 7-chloro (E) and 7-morpholino (F) intermediates that are directly derived from the 7-hydroxy scaffold [1][2].
| Evidence Dimension | Designation as patented synthetic intermediate for Vps34 inhibitor program |
|---|---|
| Target Compound Data | Compound of formula (D): 7-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one; MW 153.14; C6H7N3O2; explicitly claimed as intermediate in FR2969612A1 [1] |
| Comparator Or Baseline | 7-H analog (CAS 856429-27-1, MW 137.14, C6H7N3O): not claimed in Vps34 patent; 7-Me analog (CAS 41899-16-5, MW 151.17, C7H9N3O): not claimed in Vps34 patent; 7-NH2 analog (CAS 123220-59-7, MW 152.15, C6H8N4O): not claimed in Vps34 patent [2] |
| Quantified Difference | Target compound is a named, patented intermediate enabling two downstream intermediates (7-chloro (E) and 7-morpholino (F)); none of the comparator analogs appear in the patent's intermediate claims [1] |
| Conditions | Patent FR2969612A1 (Sanofi-Aventis, filed 2010-12-23, published 2012); independent claims for intermediates of formulas (D), (E), (J), and (F) [1] |
Why This Matters
For procurement decisions in Vps34/PI3K/AKT/mTOR drug discovery programs, the target compound is the only commercially relevant intermediate bridging to both the 7-chloro and 7-morpholino downstream building blocks, directly enabling synthesis of the protected Vps34 inhibitor chemotype described in the Sanofi patent family.
- [1] Arigon, J., Brollo, M., Clement, J., El Ahmad, Y., Labrosse, J. R., Ronan, B., et al. (2012). FR2969612A1: New dihydro-1H-imidazo[1,2-a]pyrimidin-5-one compounds are Vps34 inhibitors. Sanofi-Aventis. (Independent claims include intermediate of formula (D)). View Source
- [2] PubChem. (2025). Compound Summaries for CAS 856429-27-1, 41899-16-5, and 123220-59-7. National Center for Biotechnology Information. View Source
